5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-4-(difluoromethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c1-10-4(6)3(2-9-10)5(7)8/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZJGMWNIVDMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-29-6 | |
| Record name | 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-4-formylpyrazoles with primary alkylamines under microwave-assisted conditions . This method yields high purity and good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with various biological activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazoles
Chloro vs. Bromo Derivatives
- Compound 4 (chloro) and Compound 5 (bromo) from are isostructural analogs differing only in the halogen atom at position 3. Chloro derivatives (e.g., 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde) are more common in antimicrobial applications .
Fluorinated Derivatives
- 1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride () shares the difluoromethyl group but differs in substitution position (position 1 vs. 4).
- 4-Chloro-5-(trifluoromethyl)-1H-pyrazole () replaces the difluoromethyl group with a trifluoromethyl group, increasing electronegativity and lipophilicity, which may enhance membrane permeability .
Functional Group Variations
Carbaldehyde Derivatives
- 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () introduces a carbaldehyde group at position 4. This group enhances reactivity for oxime formation, a key step in agrochemical synthesis .
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () lacks the difluoromethyl group but includes a phenyl ring, which stabilizes the molecule via π-π stacking in crystal structures .
Sulfonamide and Sulfanyl Derivatives
Crystallographic and Physicochemical Properties
Biological Activity
5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores the synthesis, pharmacological properties, and specific biological activities associated with this compound.
Overview of Pyrazole Derivatives
Pyrazole and its derivatives are five-membered heterocycles known for their extensive pharmacological potential. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral properties. The presence of various substituents on the pyrazole ring significantly influences its biological activity .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of suitable precursors under specific conditions to introduce the difluoromethyl group at position 4 and chlorine at position 5. Various synthetic routes have been reported, emphasizing efficiency and yield .
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, a series of novel pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showed superior antifungal activity compared to standard fungicides like boscalid, with effective concentration (EC50) values indicating potent inhibition of fungal growth .
| Fungus | EC50 Value (µM) | Comparison to Boscalid |
|---|---|---|
| Colletotrichum orbiculare | 5.50 | Higher |
| Rhizoctonia solani | 14.40 | Higher |
| Phytophthora infestans | 75.54 | Higher |
| Fusarium moniliforme Sheld | 79.42 | Higher |
| Botryosphaeria berengeriana | 28.29 | Higher |
Anticancer Activity
In addition to antifungal properties, pyrazole derivatives have shown promise in anticancer applications. For example, certain aminopyrazoles have been reported to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells while exhibiting low toxicity towards normal fibroblasts . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring can enhance anticancer efficacy while minimizing side effects.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives can be significantly influenced by their structural modifications. SAR studies have highlighted that:
- Electrostatic Interactions : Positive electrostatic regions favor antifungal activity.
- Steric Factors : Larger substituents can enhance bioactivity due to steric hindrance effects.
- Hydrogen Bonding : Compounds capable of forming hydrogen bonds with target proteins tend to exhibit increased potency .
Case Study 1: Antifungal Efficacy
A study focused on the antifungal efficacy of various pyrazole derivatives revealed that compound 9m not only outperformed boscalid but also demonstrated a broad spectrum of activity against multiple fungal pathogens. The molecular docking studies indicated favorable interactions with target enzymes involved in fungal metabolism .
Case Study 2: Anticancer Potential
Research into aminopyrazoles has uncovered their ability to selectively inhibit cancer cell growth while sparing healthy cells. This selectivity is attributed to specific molecular interactions at the cellular level, making these compounds potential candidates for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole, and how are reaction intermediates characterized?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, where a pyrazole precursor reacts with a formylating agent (e.g., POCl₃/DMF). For example, 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde was synthesized by reacting 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole with DMF/POCl₃ under reflux . Key intermediates are characterized using elemental analysis, IR, and multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm functional groups and regiochemistry. For instance, IR peaks near 1684 cm⁻¹ indicate aldehyde C=O stretches, while ¹H NMR signals at δ 9.93 ppm confirm the aldehyde proton .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of IR, NMR, and mass spectrometry (MS) is essential. IR identifies functional groups (e.g., C=O, C-F stretches). ¹H NMR reveals substituent positions: methyl groups appear as singlets (~δ 3.95 ppm), while aromatic protons show splitting patterns dependent on substitution . High-resolution MS confirms molecular weight and fragmentation patterns (e.g., m/z 238 [M⁺] for a related aldehyde derivative) . For advanced validation, X-ray crystallography (discussed below) provides unambiguous structural data .
Q. How is purity assessed during synthesis, and what analytical methods are recommended?
- Methodological Answer : Purity is evaluated via HPLC (reverse-phase C18 columns with UV detection at 254 nm) and thin-layer chromatography (TLC) using ether/hexane (1:1) as the mobile phase . Elemental analysis (C, H, N, Cl, F) ensures stoichiometric consistency, with deviations <0.4% considered acceptable . Karl Fischer (KF) titration quantifies residual moisture, critical for hygroscopic intermediates .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, unexpected splitting in ¹H NMR may indicate residual DMF; repurification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised . Dynamic NMR experiments at variable temperatures can identify tautomeric equilibria. Comparing experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09) helps resolve ambiguous assignments .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking with AutoDock Vina is recommended. The protocol includes:
- Preparing the ligand (compound) and receptor (target protein) files in PDBQT format.
- Defining a grid box around the active site (e.g., 20 ų).
- Running docking simulations with exhaustiveness = 8 for accuracy.
Binding modes are validated using root-mean-square deviation (RMSD) analysis against known co-crystallized ligands . Free energy perturbation (FEP) or molecular dynamics (MD) simulations (e.g., GROMACS) refine affinity predictions by accounting for solvation and conformational flexibility.
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Design of Experiments (DoE) with parameters like temperature, solvent polarity, and catalyst loading is critical. For the Vilsmeier-Haack reaction, increasing DMF concentration from 1.5 to 2.5 equivalents improves formylation efficiency by 20% . Microwave-assisted synthesis (e.g., 100°C, 150 W, 10 min) reduces reaction time from hours to minutes while maintaining >90% yield . Monitoring via in-situ FTIR tracks intermediate formation, enabling real-time adjustments .
Q. What crystallographic methods determine the compound’s 3D structure, and how are data analyzed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of a dichloromethane/methanol (1:3) solution yields diffraction-quality crystals .
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines structures using least-squares minimization, with R1 < 0.05 and wR2 < 0.15 indicating high accuracy . OLEX2 visualizes electron density maps and validates H-bonding networks (e.g., N–H⋯O interactions at 2.8–3.1 Å distances) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and in silico studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or target flexibility. Validate in silico predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). If SPR confirms low affinity despite docking scores, consider allosteric binding sites or post-translational modifications. Cross-reference with similar pyrazole derivatives (e.g., anticonvulsant analogs) to identify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
